1-(Aminomethyl)cyclopropanecarboxylic acid

Descripción general

Descripción

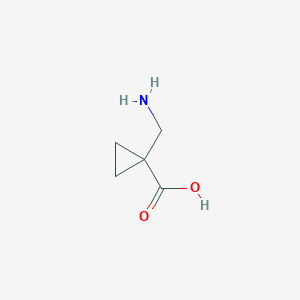

1-(Aminomethyl)cyclopropanecarboxylic acid is a cyclopropane-derived compound featuring an aminomethyl (-CH2NH2) group and a carboxylic acid (-COOH) group attached to the same carbon atom of the cyclopropane ring. Its molecular formula is C5H9NO2, with a molecular weight of 115.13 g/mol. The cyclopropane ring imparts unique steric and electronic properties, influencing its reactivity and interactions in biological systems.

This compound has garnered attention in medicinal chemistry and biochemistry. For instance, it has been studied as a reversible inhibitor of proline dehydrogenase (PRODH), an enzyme implicated in cancer metabolism, due to its structural similarity to proline .

Métodos De Preparación

The synthesis of 1-(Aminomethyl)cyclopropanecarboxylic acid can be achieved through several methods:

Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.

Intramolecular Cyclization: This method involves the intramolecular cyclization of γ-substituted amino acid derivatives.

Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates.

Análisis De Reacciones Químicas

1-(Aminomethyl)cyclopropanecarboxylic acid undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur at the aminomethyl group or the carboxylic acid group.

Aplicaciones Científicas De Investigación

1-(Aminomethyl)cyclopropanecarboxylic acid has several scientific research applications:

Chemistry: This compound is used as a building block for the synthesis of various cyclopropane-containing compounds.

Biology: In biological research, this compound is used as a plant growth regulator.

Medicine: In medicinal chemistry, this compound is used in the design of antiviral agents.

Industry: This compound is used in the production of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(Aminomethyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Comparison with Similar Cyclopropane Derivatives

Structural and Functional Analogues

The following table summarizes key structural features, properties, and applications of 1-(Aminomethyl)cyclopropanecarboxylic acid and related compounds:

Key Findings

Physicochemical Properties

- Solubility and Lipophilicity: Ester derivatives (e.g., ethyl 1-amino-2-vinylcyclopropanecarboxylate) exhibit increased lipophilicity compared to carboxylic acids, enhancing membrane permeability .

- Steric Effects: The cyclopropane ring imposes significant steric constraints. For example, the Boc-protected derivative (C9H15NO4) is used in peptide synthesis to prevent unwanted side reactions during coupling .

Electronic Modifications

- Halogenation : Introducing halogens (e.g., fluorine in 1-fluorocyclopropane-1-carboxylic acid) alters electronic density, improving binding affinity to enzymatic targets. Fluorine’s electronegativity also enhances metabolic stability .

- Aromatic Substitution : Bromophenyl derivatives (e.g., 1-(4-bromophenyl)cyclopropane-1-carboxylic acid) are utilized in cross-coupling reactions for synthesizing complex organic molecules .

Actividad Biológica

1-(Aminomethyl)cyclopropanecarboxylic acid (1-AMCP) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

1-AMCP is characterized by a cyclopropane ring, an amine group, and a carboxylic acid functional group. Its molecular formula is CHNO, with a molecular weight of approximately 115.13 g/mol. The compound typically appears as a white solid and is soluble in solvents such as dimethyl sulfoxide (DMSO) at concentrations up to 55 mg/mL.

Inhibition of Amino Acid Transporters

1-AMCP has been shown to inhibit L-amino acid transporter proteins, which are crucial for the cellular uptake of essential amino acids. This inhibition suggests potential applications in modulating amino acid metabolism, which could be beneficial in various metabolic disorders.

Antifungal Properties

Research indicates that 1-AMCP exhibits antifungal activity against several pathogenic fungi, including Candida albicans, Cryptococcus neoformans, and Aspergillus niger. These findings highlight its potential as a novel antifungal agent, although further studies are needed to evaluate its efficacy and safety compared to existing treatments.

Neurological Effects

The compound interacts with the α2δ subunit of voltage-gated calcium channels, which play a significant role in neurotransmitter release and neuronal excitability. This interaction may provide insights into developing new therapies for neurological conditions such as neuropathic pain and epilepsy.

Study on Antifungal Activity

A study conducted on the antifungal efficacy of 1-AMCP demonstrated its effectiveness against various fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Cryptococcus neoformans | 16 |

| Aspergillus niger | 64 |

These results indicate that 1-AMCP could serve as a promising candidate for antifungal therapy, particularly against resistant strains.

Potential in Cancer Therapy

Initial investigations into the anticancer properties of 1-AMCP have suggested that it may inhibit tumor growth through mechanisms not yet fully understood. Further research is necessary to elucidate these mechanisms and assess its effectiveness across different cancer types.

The mechanisms underlying the biological activities of 1-AMCP are still under investigation. Key areas include:

- Inhibition of L-amino acid transporters : This could affect various physiological processes, including protein synthesis and cellular signaling.

- Interaction with calcium channels : Modulating calcium influx may influence neurotransmitter release and neuronal activity.

- Antifungal action : The specific pathways through which 1-AMCP exerts antifungal effects remain to be clarified but may involve disrupting fungal cell wall integrity or metabolic pathways .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(Aminomethyl)cyclopropanecarboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via cyclopropanation reactions, such as the addition of aminomethyl groups to cyclopropane precursors. Key methods include:

- Cyclopropanation of α,β-unsaturated esters followed by hydrolysis and functionalization of the amino group .

- Multi-step protocols involving halogenated intermediates (e.g., 1-bromo-2-chloroethane) coupled with nitrile derivatives, achieving yields up to 79% under optimized conditions (e.g., controlled pH and temperature) .

- Stereoselective synthesis using chiral catalysts to resolve enantiomers, critical for biological activity studies .

Q. How is this compound applied in studying plant ethylene biosynthesis?

- Methodological Answer : The compound serves as a precursor to ethylene in plants via the enzymatic action of ACC oxidase. Researchers use isotopic labeling (e.g., ¹⁴C-ACC) to trace ethylene production kinetics under stress conditions (e.g., hypoxia, pathogen exposure) .

- Experimental Design :

- Inhibition Studies : Co-administration with ACC deaminase inhibitors (e.g., α-aminoisobutyric acid) to quantify enzyme activity .

- Gene Expression Analysis : RT-PCR or CRISPR-mediated knockdown of ACC oxidase to correlate ethylene levels with plant stress responses .

Q. What analytical techniques are used to characterize its structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR resolves cyclopropane ring protons (δ 1.2–1.8 ppm) and carboxyl/amino groups (δ 2.5–3.5 ppm) .

- HPLC-MS : Quantifies purity (>98%) and detects degradation products (e.g., cyclopropane ring-opened derivatives) using reverse-phase C18 columns and ESI ionization .

- X-ray Crystallography : Confirms stereochemistry in enantiopure samples, critical for structure-activity relationship studies .

Advanced Research Questions

Q. How do contradictory hazard classifications in safety data sheets impact laboratory handling protocols?

- Methodological Answer : Discrepancies exist between SDS reports:

- Non-hazardous Classification : Some SDSs state no significant risks (NFPA Health Rating = 0) .

- Irritation Risks : Others classify the compound as a skin/eye irritant (GHS Category 2) requiring gloves and goggles .

- Risk Mitigation :

- Contradiction Analysis : Cross-reference SDSs from multiple vendors (e.g., Cayman Chemical vs. MP Biomedicals) to identify consensus protocols .

- Context-Dependent Handling : Use fume hoods for powder handling to mitigate inhalation risks despite low acute toxicity .

Q. What strategies stabilize this compound against decomposition in enzymatic studies?

- Methodological Answer :

- pH Control : Buffered solutions (pH 7.2) minimize acid-catalyzed ring-opening .

- Temperature Management : Storage at –20°C reduces thermal degradation, with stability validated via HPLC over 6 months .

- Enzyme Inhibition : Co-administration of radical scavengers (e.g., ascorbate) to block ACC oxidase-mediated decomposition .

Q. How do stereochemical variations affect its biological activity and synthetic approaches?

- Methodological Answer :

- Enantiomer-Specific Activity : (1S,2R)-enantiomers show higher affinity for ethylene biosynthesis enzymes compared to (1R,2S)-forms, validated via enzyme kinetics (Km values) .

- Synthetic Challenges : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rhodium-BINAP complexes) are required for enantioselective synthesis .

- Analytical Differentiation : Chiral HPLC (e.g., Chiracel OD-H column) separates enantiomers, while circular dichroism confirms absolute configuration .

Propiedades

IUPAC Name |

1-(aminomethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-3-5(1-2-5)4(7)8/h1-3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQJJFZHAQFTDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139126-45-7 | |

| Record name | 139126-45-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.